molecular formula C17H14BrN5O B11202999 5-(4-Bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11202999
M. Wt: 384.2 g/mol
InChI Key: ZULBKVNJYARJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: is a chemical compound with the following properties:

    Linear Formula: C24H19BrN2O4

    CAS Number: 473390-98-6

    Molecular Weight: 479.334 g/mol

This compound belongs to the class of dihydrotetrazolo[1,5-a]pyrimidines , which are heterocyclic compounds containing a tetrazolo[1,5-a]pyrimidine ring system. Its structure combines aromatic rings and a tetrazole moiety, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, similar compounds provide insights. For instance, 5-(4-methoxyphenyl)-4-(4-(2-pyridinyl)-1-piperazinyl)thieno[2,3-d]pyrimidine and 5-(4-bromophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine have related structures . These compounds are synthesized through multistep reactions involving cyclization, substitution, and condensation.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for our compound is limited. Researchers often synthesize it in the lab for specific studies.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the pyrimidine ring may occur.

    Oxidation Reactions: Oxidation of the methoxy group could lead to various products.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products:: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify specific products.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for novel heterocyclic structures.

    Drug Discovery: Its unique scaffold makes it interesting for medicinal chemistry.

Biology and Medicine::

    Biological Activity: Investigating its effects on enzymes, receptors, or cellular pathways.

    Drug Development:

Industry::

    Materials Science: Incorporating it into polymers or materials for specific properties.

Mechanism of Action

The exact mechanism remains elusive. researchers explore its interactions with biological targets, such as receptors or enzymes. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

Similar Compounds::

    5-(4-Methoxyphenyl)-4-(4-(2-pyridinyl)-1-piperazinyl)thieno[2,3-d]pyrimidine: (CAS: 379249-63-5)

    5-(4-Bromophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine: (CAS: 315679-57-3)

These compounds share structural features but differ in substituents and aromatic rings. Our compound’s unique combination of bromophenyl and methoxyphenyl groups sets it apart.

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14BrN5O/c1-24-16-5-3-2-4-13(16)15-10-14(11-6-8-12(18)9-7-11)19-17-20-21-22-23(15)17/h2-10,15H,1H3,(H,19,20,22)

InChI Key

ZULBKVNJYARJBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.